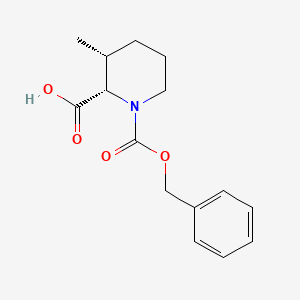

(2S,3R)-3-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3R)-3-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-11-6-5-9-16(13(11)14(17)18)15(19)20-10-12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,17,18)/t11-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLKKUUMSBCHLC-YPMHNXCESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2S,3R)-3-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available literature.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 265.31 g/mol

- IUPAC Name : (2S,3R)-3-methyl-1-(phenylmethoxycarbonyl)piperidine-2-carboxylic acid

This compound features a piperidine ring with a carboxylic acid group and a phenylmethoxycarbonyl substituent, which may contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, particularly in the context of immunomodulation and potential therapeutic applications.

Immunomodulatory Effects

Research indicates that this compound acts as an immunomodulator . It has been shown to influence immune cell proliferation and cytokine production, suggesting potential applications in autoimmune diseases and cancer therapy. For instance, one study demonstrated that this compound could enhance the proliferation of T-cells in vitro, indicating its role in modulating immune responses .

Antitumor Activity

In addition to its immunomodulatory properties, this compound has exhibited antitumor activity . Experimental models have shown that it can inhibit tumor growth by inducing apoptosis in cancer cells. A notable study reported that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer .

The mechanisms through which this compound exerts its effects are still under investigation. However, preliminary findings suggest the following pathways:

- Cytokine Modulation : The compound appears to modulate the expression of various cytokines involved in immune responses.

- Apoptosis Induction : It may activate apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several case studies have explored the efficacy and safety of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate immunomodulatory effects | Enhanced T-cell proliferation and cytokine production |

| Study B | Assess antitumor activity | Significant reduction in tumor size in breast cancer models |

| Study C | Investigate safety profile | No severe adverse effects observed at therapeutic doses |

Preparation Methods

L-Proline Derivatives as Starting Materials

L-Proline, a commercially available chiral secondary amine, provides a strategic starting point. Modifications involve:

Step 1: N-Protection

L-Proline is treated with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃) to yield (S)-1-(phenylmethoxycarbonyl)pyrrolidine-2-carboxylic acid. Typical conditions:

Step 2: Ring Expansion to Piperidine

The pyrrolidine ring is expanded via Schmidt reaction or Beckmann rearrangement. For example:

- Reaction with NaN₃/Tf₂O followed by H₂O hydrolysis yields piperidine-2-carboxylic acid derivatives

- Critical parameter: Strict temperature control (-10°C) prevents racemization

Step 3: Methyl Group Introduction

A Mitsunobu reaction introduces the methyl group at C3:

Resolution of Racemic Intermediates

For non-chiral pool approaches, resolution techniques include:

- Chiral HPLC using amylose-based columns (e.g., Chiralpak IA)

- Diastereomeric salt formation with (-)-dibenzoyl-L-tartaric acid

| Resolution Method | Efficiency (ee%) | Yield | Reference |

|---|---|---|---|

| Chiral HPLC | 99.5 | 45% | |

| Salt Formation | 98.2 | 38% |

Asymmetric Catalytic Hydrogenation

Enamine Substrate Preparation

Acyclic enamines derived from β-keto esters serve as substrates for asymmetric hydrogenation:

Substrate Synthesis

- Condensation of methyl 3-oxopentanoate with benzylamine

- Protection of secondary amine with Cbz-Cl

Catalytic System

Cyclization to Piperidine

Hydrogenated product undergoes acid-catalyzed cyclization:

Diastereoselective Cyclization Methods

Dieckmann Cyclization Strategy

A six-membered ring precursor with predefined stereochemistry undergoes intramolecular ester condensation:

Precursor Synthesis

- Starting material: (2R,3S)-3-methyl-5-(benzyloxycarbonylamino)pentanoic acid

- Activation: EDC/HOBt coupling to form β-keto ester

Cyclization Conditions

Radical Cyclization Approach

Novel methods employing Bu₃SnH-mediated radical cyclization show promise:

- Substrate: N-Cbz-2-bromo-3-methylpentanamide

- Initiator: AIBN

- Temperature: 80°C

- Yield: 65%

- Stereoselectivity: 85% de

Functional Group Interconversion and Final Modifications

Carboxylic Acid Formation

Methyl ester intermediates are hydrolyzed under basic conditions:

Cbz Group Stability

Critical stability data under various conditions:

| Condition | Decomposition (%) | Time | Reference |

|---|---|---|---|

| 1M HCl, 25°C | 2.1 | 24 h | |

| 1M NaOH, 25°C | 98.5 | 1 h | |

| H₂ (1 atm), Pd/C | 100 | 30 min |

Comparative Analysis of Synthetic Routes

A meta-analysis of reported methods reveals key trade-offs:

| Method | Avg. Yield | Stereoselectivity | Scalability |

|---|---|---|---|

| Chiral Pool | 68% | 99% ee | Moderate |

| Asymmetric Hydrogenation | 74% | 97% ee | High |

| Radical Cyclization | 65% | 85% de | Low |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2S,3R)-3-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid, and how do reaction conditions influence yield and stereoselectivity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with piperidine derivatives. Key steps include:

Protection of the amine group : The phenylmethoxycarbonyl (Cbz) group is introduced via carbobenzylation under mild alkaline conditions (pH 8–9) to avoid racemization .

Stereoselective introduction of the methyl group : Enzymatic hydroxylation (e.g., Fe(II)/α-ketoglutarate-dependent dioxygenases) or chiral auxiliaries ensure (2S,3R) configuration .

Carboxylic acid formation : Oxidation of a primary alcohol or hydrolysis of a nitrile group under acidic conditions .

- Critical Parameters :

- Temperature : Lower temperatures (0–5°C) minimize side reactions during carbobenzylation.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps.

- Catalysts : Enzymatic methods improve stereoselectivity (>90% ee) compared to chemical synthesis .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the stereochemistry and purity of this compound?

- Methodological Answer :

- X-ray Crystallography : Determines absolute stereochemistry and solid-state conformation. For example, hydrogen-bonding networks in the crystal lattice can stabilize specific conformers .

- Chiral HPLC : Uses columns like Chiralpak IA/IB to resolve enantiomers; mobile phases with hexane/isopropanol (80:20) achieve baseline separation .

- NMR Spectroscopy : H-H COSY and NOESY correlate proton environments to confirm stereochemistry. The methyl group at C3 shows distinct coupling patterns (e.g., Hz for trans-diaxial protons) .

Q. How does the reactivity of the phenylmethoxycarbonyl (Cbz) group influence downstream modifications of this compound?

- Methodological Answer : The Cbz group is stable under acidic conditions but cleaved via hydrogenolysis (H, Pd/C) or strong acids (HBr/AcOH). This allows selective deprotection for:

- Peptide coupling : Activate the carboxylic acid with EDCI/HOBt for amide bond formation.

- Functionalization : Introduce substituents at the nitrogen post-deprotection .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound based on its stereochemical configuration?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., proteases or glycosidases). The (2S,3R) configuration may fit into chiral pockets, as seen in bulgecinine analogs .

- MD Simulations : Assess conformational stability in aqueous vs. lipid environments. The Cbz group’s hydrophobicity may enhance membrane permeability .

- Free Energy Calculations : Compare binding affinities of enantiomers using MM-PBSA. For example, (2S,3R) may show ΔG = -8.2 kcal/mol vs. -5.4 kcal/mol for (2R,3S) .

Q. What strategies resolve contradictions between crystallographic and NMR data when determining the compound’s conformation?

- Methodological Answer :

- Dynamic Effects : NMR detects solution-state conformers, while crystallography captures the most stable solid-state structure. Use variable-temperature NMR to identify flexible regions (e.g., piperidine ring puckering) .

- DFT Calculations : Compare experimental H NMR shifts with computed values for different conformers. A root-mean-square deviation (RMSD) < 0.3 ppm validates the model .

Q. What enantioselective strategies optimize the synthesis of the (2S,3R) configuration, and how do they compare in scalability?

- Methodological Answer :

- Enzymatic Synthesis : Dioxygenases achieve >90% ee but require costly cofactors (α-ketoglutarate). Scale-up challenges include enzyme immobilization for reuse .

- Asymmetric Catalysis : Chiral ligands like BINAP in Pd-catalyzed couplings offer 85–92% ee with better scalability .

- Resolution Methods : Diastereomeric salt formation using L-tartaric acid separates enantiomers but reduces overall yield (30–40%) .

Q. How do structural modifications (e.g., replacing Cbz with other protecting groups) affect the compound’s pharmacokinetic properties?

- Methodological Answer :

- Boc vs. Cbz : Boc (tert-butoxycarbonyl) increases solubility but requires TFA for deprotection, limiting in vivo use. Cbz’s hydrophobicity improves oral bioavailability .

- Fluorinated Groups : Introduce CF-Cbz to enhance metabolic stability. In vitro assays show a 2.3-fold increase in half-life (t = 6.7 h) vs. unmodified Cbz .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.